molecular formula C13H7BrFN B8776677 3'-Bromo-5'-fluorobiphenyl-2-carbonitrile CAS No. 462652-01-3

3'-Bromo-5'-fluorobiphenyl-2-carbonitrile

Cat. No. B8776677
CAS RN: 462652-01-3
M. Wt: 276.10 g/mol
InChI Key: AWCIWMZLUIEITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Bromo-5'-fluorobiphenyl-2-carbonitrile is a useful research compound. Its molecular formula is C13H7BrFN and its molecular weight is 276.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Bromo-5'-fluorobiphenyl-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Bromo-5'-fluorobiphenyl-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

462652-01-3

Molecular Formula

C13H7BrFN

Molecular Weight

276.10 g/mol

IUPAC Name

2-(3-bromo-5-fluorophenyl)benzonitrile

InChI

InChI=1S/C13H7BrFN/c14-11-5-10(6-12(15)7-11)13-4-2-1-3-9(13)8-16/h1-7H

InChI Key

AWCIWMZLUIEITJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=CC(=C2)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A warm solution of 5′-amino-3′-fluorobiphenyl-2-carbonitrile (4.5 g, 21 mmol) in 1,4-dioxane (20 mL) was treated with 48% hydrobromic acid (100 mL) and the resulting suspension stirred and cooled to 3° C. (internal temperature). A solution of sodium nitrite (1.7 g, 24 mmol) in water (4 mL) was then added dropwise over 20 min keeping the internal temperature <5° C. Stirring at <5° C. was continued for 2 h before adding a cooled (5° C.) solution of copper(I) bromide (9.1 g, 3 mmol) in 48% hydrobromic acid (30 mL). The resulting purple reaction mixture was stirred at 5° C. for 10 min then warmed to 50° C. for 20 min. The reaction was diluted with ice-cold water (500 mL) and extracted with ethyl acetate (2×200 mL). The organics were combined, washed with 5% aqueous sodium sulphite and saturated aqueous ammonium chloride, dried over anhydrous magnesium sulfate, filtered and pre-adsorbed onto silica gel. Purification on silica gel, eluting with isohexane (containing 1% methanol) on a gradient of ethyl acetate (5-15%) afforded 5′-bromo-3′-fluorobiphenyl-2-carbonitrile as a white solid (5.52 g, 94%).
Name
5′-amino-3′-fluorobiphenyl-2-carbonitrile
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
9.1 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.